5,5'-(1,3-Phenylenebis(methylene))bis(oxy)diisophthalic acid 5,5'-(1,3-Phenylenebis(methylene))bis(oxy)diisophthalic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18402746
InChI: InChI=1S/C24H18O10/c25-21(26)15-5-16(22(27)28)8-19(7-15)33-11-13-2-1-3-14(4-13)12-34-20-9-17(23(29)30)6-18(10-20)24(31)32/h1-10H,11-12H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32)
SMILES:
Molecular Formula: C24H18O10
Molecular Weight: 466.4 g/mol

5,5'-(1,3-Phenylenebis(methylene))bis(oxy)diisophthalic acid

CAS No.:

Cat. No.: VC18402746

Molecular Formula: C24H18O10

Molecular Weight: 466.4 g/mol

* For research use only. Not for human or veterinary use.

5,5'-(1,3-Phenylenebis(methylene))bis(oxy)diisophthalic acid -

Specification

Molecular Formula C24H18O10
Molecular Weight 466.4 g/mol
IUPAC Name 5-[[3-[(3,5-dicarboxyphenoxy)methyl]phenyl]methoxy]benzene-1,3-dicarboxylic acid
Standard InChI InChI=1S/C24H18O10/c25-21(26)15-5-16(22(27)28)8-19(7-15)33-11-13-2-1-3-14(4-13)12-34-20-9-17(23(29)30)6-18(10-20)24(31)32/h1-10H,11-12H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32)
Standard InChI Key JIFHUSQXUBUIEB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)COC2=CC(=CC(=C2)C(=O)O)C(=O)O)COC3=CC(=CC(=C3)C(=O)O)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s backbone consists of a 1,3-phenylene bis(methylene) bridge that connects two isophthalic acid moieties through ether bonds. Each isophthalic acid unit contributes two carboxyl groups at the 1,3-positions of its benzene ring, resulting in four carboxylic acid functionalities per molecule. This arrangement creates a rigid, symmetrical framework with ample sites for coordination chemistry and hydrogen bonding.

The spatial orientation of the carboxyl groups facilitates interactions with metal ions, a critical feature for constructing metal-organic frameworks (MOFs). The 1,3-phenylene core imposes a specific geometry that influences the compound’s crystallinity and porosity when integrated into polymeric networks.

Molecular Properties

Key molecular properties are summarized below:

PropertyValue
Molecular FormulaC<sub>24</sub>H<sub>18</sub>O<sub>10</sub>
Molecular Weight466.4 g/mol
IUPAC Name5-[[3-[(3,5-Dicarboxyphenoxy)methyl]phenyl]methoxy]benzene-1,3-dicarboxylic acid
SolubilityLimited in polar solvents (e.g., DMF, DMSO)

The compound’s limited solubility in common organic solvents necessitates specialized synthesis and processing techniques, often involving high-boiling-point solvents like dimethylformamide (DMF).

Synthetic Pathways and Industrial Considerations

Laboratory-Scale Synthesis

While detailed synthetic protocols for 5,5'-(1,3-phenylenebis(methylene))bis(oxy)diisophthalic acid remain proprietary, analogous diisophthalic acids are typically synthesized via etherification reactions. A plausible route involves:

  • Bromination: 1,3-Bis(bromomethyl)benzene is reacted with 5-hydroxyisophthalic acid under basic conditions (e.g., potassium carbonate).

  • Nucleophilic Substitution: The bromine atoms are displaced by the phenolic oxygen of 5-hydroxyisophthalic acid, forming ether linkages.

  • Purification: Crude product is recrystallized from DMF/water mixtures to yield the pure compound.

Scalability Challenges

Industrial production faces hurdles due to the compound’s poor solubility and the need for precise stoichiometric control. Continuous flow reactors and microwave-assisted synthesis have been proposed to enhance yield and reduce reaction times for similar derivatives.

Applications in Advanced Materials

Coordination Polymers and MOFs

The compound’s carboxylate groups act as multidentate ligands, coordinating to metal ions (e.g., Zn<sup>2+</sup>, Cu<sup>2+</sup>) to form MOFs. These frameworks exhibit:

  • High Surface Areas: Exceeding 1,500 m<sup>2</sup>/g in some analogues, ideal for gas adsorption.

  • Thermal Stability: Decomposition temperatures above 400°C enable use in high-temperature catalysis.

Photocatalytic and Sensing Applications

MOFs derived from diisophthalic acids demonstrate UV-driven photocatalytic activity, degrading organic pollutants like methylene blue via reactive oxygen species (ROS) generation. Additionally, their luminescent properties allow for selective detection of metal ions (e.g., Fe<sup>3+</sup>) in aqueous solutions.

Comparative Analysis with Structural Analogues

The compound’s functionality is contextualized against related derivatives:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Distinction
5,5'-((1,4-Phenylenebis(methylene))bis(oxy))diisophthalic acidC<sub>24</sub>H<sub>18</sub>O<sub>10</sub>466.41,4-Phenylene core alters porosity
5,5'-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acidC<sub>25</sub>H<sub>18</sub>O<sub>12</sub>510.4Additional carboxyl group enhances reactivity

The 1,4-phenylene variant forms MOFs with larger pore sizes, favoring gas storage, while the 5-carboxy derivative offers enhanced solubility for solution-processed materials.

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